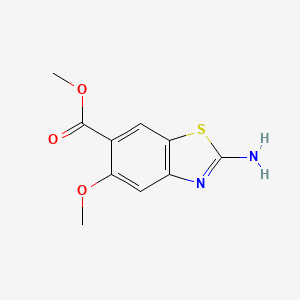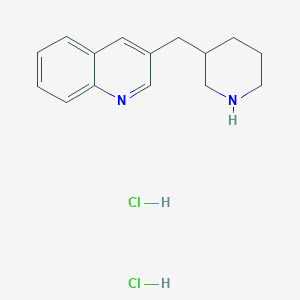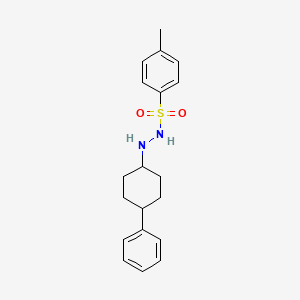![molecular formula C24H29N3O3S B12272675 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B12272675.png)
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a methanesulfonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling Reactions: The benzodiazole and azetidine intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Introduction of the Methanesulfonylphenyl Group: This step involves the sulfonylation of the phenyl ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
- N-(butan-2-yl)-2-tert-butyl-1H-1,3-benzodiazol-5-amine
Uniqueness
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one is unique due to its combination of structural features, including the benzodiazole and azetidine rings, as well as the methanesulfonylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C24H29N3O3S |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
1-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
InChI |
InChI=1S/C24H29N3O3S/c1-24(2,3)23-25-20-7-5-6-8-21(20)27(23)18-15-26(16-18)22(28)14-11-17-9-12-19(13-10-17)31(4,29)30/h5-10,12-13,18H,11,14-16H2,1-4H3 |
Clé InChI |
KPQLPNRTHYROMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=CC=C(C=C4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12272592.png)
![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12272601.png)
![1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B12272608.png)

![9-methyl-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12272618.png)
![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12272633.png)
![4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272635.png)
![4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12272650.png)

![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine](/img/structure/B12272654.png)


![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12272677.png)
